molecular formula C9H8BrClO3 B1278762 2-Bromo-4,5-dimethoxybenzoyl chloride CAS No. 55171-61-4

2-Bromo-4,5-dimethoxybenzoyl chloride

Cat. No. B1278762
CAS RN: 55171-61-4
M. Wt: 279.51 g/mol
InChI Key: QADMMVWIMLEMOU-UHFFFAOYSA-N
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Description

The compound "2-Bromo-4,5-dimethoxybenzoyl chloride" is a brominated aromatic compound with methoxy groups and a benzoyl chloride functional group. This compound is not directly mentioned in the provided papers, but related compounds and reactions are discussed, which can provide insights into its chemical behavior and synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of halogenation agents and protective groups. For instance, the synthesis of 2,4-Dimethoxybenezoyl chloride is achieved by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, using AlCl3 as a catalyst . This method could potentially be adapted for the synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride by incorporating a bromination step.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-4,5-dimethoxybenzoyl chloride is not directly analyzed in the papers, related compounds such as lanthanide complexes with 2-bromo-5-methoxybenzoic acid are characterized using single-crystal X-ray diffraction, indicating the importance of structural analysis in understanding the properties of such compounds .

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the papers. For example, a diruthenium complex is used for in situ bromine generation, which could be relevant for reactions involving 2-Bromo-4,5-dimethoxybenzoyl chloride . Additionally, the high-temperature oxidation of bromophenols leads to various brominated products, suggesting that 2-Bromo-4,5-dimethoxybenzoyl chloride could undergo similar transformations under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of halogen and methoxy groups. The papers discuss the synthesis and characterization of such compounds, including their thermal properties and luminescence behaviors . These properties are crucial for the practical applications of 2-Bromo-4,5-dimethoxybenzoyl chloride in various fields, such as materials science and pharmaceuticals.

Scientific Research Applications

  • Metabolic Pathways Study : The compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its metabolism in different species, including humans. This research sheds light on the metabolic pathways and possible toxic effects of similar compounds (Carmo et al., 2005).

  • Antipsychotic Agent Synthesis : The synthesis of potential antipsychotic agents through reactions involving benzoyl chlorides, similar to 2-Bromo-4,5-dimethoxybenzoyl chloride, highlights its use in developing therapeutic drugs (Högberg et al., 1990).

  • PTP1B Inhibitory Activity : Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, a compound related to 2-Bromo-4,5-dimethoxybenzoyl chloride, displayed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in addressing diseases like diabetes and obesity (Han Lijun, 2010).

  • Synthesis of Methyl Derivatives : The compound has been used in the synthesis of new methyl derivatives of indenofluorenes, contributing to the field of organic chemistry and material science (Chardonnens et al., 1974).

  • Antileukemic Activity : Research on similar compounds, like the 2,5-dihydroxybenzoate molybdenum(VI) complex, demonstrates their potential in antileukemic activity, offering a new approach to cancer chemotherapy (Thomadaki et al., 2007).

  • Cyclization Reactions : The compound's derivatives have been involved in cyclization reactions, which is significant in the synthesis of various organic compounds (DeCosta et al., 2000).

  • Structural Studies : Studies on compounds like 2-bromo-5,5-di­methoxy­benzo­[a]­anthracene-6,7,12(5H)­trione provide insights into the structural aspects of similar chemical entities (Usman et al., 2001).

  • Microwave-Enhanced Suzuki-Miyaura Vinylation : The Suzuki-Miyaura cross-coupling using derivatives of 2-Bromo-4,5-dimethoxybenzoyl chloride under microwave irradiation has been explored, showing the compound's relevance in advanced chemical synthesis techniques (Brooker et al., 2010).

Safety And Hazards

2-Bromo-4,5-dimethoxybenzoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,5-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMMVWIMLEMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)Cl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451021
Record name 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzoyl chloride

CAS RN

55171-61-4
Record name 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Šmidrkal - Collection of Czechoslovak chemical …, 1988 - cccc.uochb.cas.cz
Alkaloids fagaronine (I), dihydrofagaronine (XXV) and oxyfagaronine (XXVI) were synthesized from 2,3-dihydroxynaphthalene (II) and 2-bromo-4,5-dimethoxybenzaldehyde (XI), the key …
Number of citations: 34 cccc.uochb.cas.cz
PJ Nelson - Australian Journal of Chemistry, 1972 - CSIRO Publishing
[Manuscript received 15 March 19721 a-Conidendrin is an important member of a group of lignans based on the arylnaphthalene ring system. The chemical reactions of its derivative, …
Number of citations: 3 www.publish.csiro.au
T Kametani, T Sugai, Y Shoji, T Honda… - Journal of the …, 1977 - pubs.rsc.org
9,10-Disubstituted protoberberines were synthesised by photolysis of the corresponding bromo-enamides in high yields. The products were converted into (±)-xylopinine, (±)-schefferine…
Number of citations: 26 pubs.rsc.org
U Šachlevičiūtė, N Kleizienė, A Bieliauskas… - Organic & …, 2023 - pubs.rsc.org
A synthesis of pyrrolo[2,1-a]isoquinolines based on intramolecular condensation of an enaminone intermediate obtained by C-acylation of an N-alkylated 6,7-dimethoxy-1-methyl-3,4-…
Number of citations: 3 pubs.rsc.org
SP Mackay, O Meth-Cohn… - Advances in heterocyclic …, 1997 - books.google.com
The benzo [c] phenanthridine alkaloids are a small group of natural products with very limited distribution in the plant kingdom. Their value to the plants that produce them seems, at …
Number of citations: 44 books.google.com
Y Zhong, WY Wu, SP Yu, TY Fan, HT Yu… - Beilstein Journal of …, 2019 - beilstein-journals.org
Herein we report a novel palladium-catalyzed reaction that results in phenanthrene derivatives using aryl iodides, ortho-bromobenzoyl chlorides and norbornadiene in one pot. This …
Number of citations: 12 www.beilstein-journals.org
BS Bhakuni, A Yadav, S Kumar, S Patel… - The Journal of …, 2014 - ACS Publications
A new reaction for the synthesis of dimethylisoindolinones has been presented from 2-halo-N-isopropyl-N-alkylbenzamide substrates and KO t Bu by the selective C–C coupling of an …
Number of citations: 72 pubs.acs.org
MMA Pereira, S Prabhakar, AM Lobo - Journal of natural products, 1996 - ACS Publications
A Synthesis of the Amaryllidaceae Alkaloid Pratosine | Journal of Natural Products ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most …
Number of citations: 21 pubs.acs.org
DB Clemente, JAS Coelho - European Journal of Organic …, 2023 - Wiley Online Library
Total synthesis of natural products is an important discipline of organic chemistry that has enabled the development of new synthetic methods and strategies for the preparation and …

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